molecular formula C25H22Cl2N2O6 B303029 3,5-Bis[(3-chloro-4-ethoxybenzoyl)amino]benzoic acid

3,5-Bis[(3-chloro-4-ethoxybenzoyl)amino]benzoic acid

Cat. No. B303029
M. Wt: 517.4 g/mol
InChI Key: PAASCJJJLQOAAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Bis[(3-chloro-4-ethoxybenzoyl)amino]benzoic acid, commonly known as BCEAB, is a chemical compound that has shown potential in various scientific research applications. BCEAB belongs to the family of benzamides and is a derivative of benzoic acid.

Scientific Research Applications

BCEAB has been extensively studied for its potential applications in various scientific research fields. BCEAB has shown potential as an anti-cancer agent, anti-inflammatory agent, and anti-diabetic agent. BCEAB has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. BCEAB has shown promising results in pre-clinical studies, and further research is needed to determine its efficacy in clinical trials.

Mechanism of Action

BCEAB exerts its biological effects by inhibiting the activity of certain enzymes and proteins in the body. BCEAB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. BCEAB has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme that regulates various cellular processes. By inhibiting the activity of these enzymes, BCEAB can modulate various biological pathways and exert its therapeutic effects.
Biochemical and Physiological Effects:
BCEAB has been shown to have various biochemical and physiological effects in the body. BCEAB has been shown to reduce inflammation by inhibiting the activity of COX-2. BCEAB has also been shown to reduce oxidative stress and improve insulin sensitivity, making it a potential anti-diabetic agent. BCEAB has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

BCEAB has several advantages and limitations for lab experiments. BCEAB is relatively easy to synthesize, making it readily available for research purposes. BCEAB has also been shown to have low toxicity, making it a safe compound to use in lab experiments. However, BCEAB has limited solubility in water, which can make it challenging to use in certain experiments. BCEAB also has a short half-life, which can limit its efficacy in certain applications.

Future Directions

There are several future directions for BCEAB research. One potential direction is to further investigate its anti-cancer properties and determine its efficacy in clinical trials. Another potential direction is to study its potential as an anti-inflammatory agent and its role in treating inflammatory diseases. Additionally, further research is needed to determine its efficacy in treating neurodegenerative diseases. Overall, BCEAB has shown promising results in pre-clinical studies, and further research is needed to determine its potential as a therapeutic agent in various scientific research fields.

Synthesis Methods

BCEAB can be synthesized through a multi-step process involving the reaction of various chemicals. The first step involves the reaction of 3,5-diaminobenzoic acid with ethyl 3-chloro-4-ethoxybenzoate to form 3,5-bis[(3-chloro-4-ethoxybenzoyl)amino]benzoic acid. The synthesis method of BCEAB has been optimized to obtain high yields and purity.

properties

Product Name

3,5-Bis[(3-chloro-4-ethoxybenzoyl)amino]benzoic acid

Molecular Formula

C25H22Cl2N2O6

Molecular Weight

517.4 g/mol

IUPAC Name

3,5-bis[(3-chloro-4-ethoxybenzoyl)amino]benzoic acid

InChI

InChI=1S/C25H22Cl2N2O6/c1-3-34-21-7-5-14(11-19(21)26)23(30)28-17-9-16(25(32)33)10-18(13-17)29-24(31)15-6-8-22(35-4-2)20(27)12-15/h5-13H,3-4H2,1-2H3,(H,28,30)(H,29,31)(H,32,33)

InChI Key

PAASCJJJLQOAAN-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(=O)O)NC(=O)C3=CC(=C(C=C3)OCC)Cl)Cl

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(=O)O)NC(=O)C3=CC(=C(C=C3)OCC)Cl)Cl

Origin of Product

United States

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